molecular formula C23H24ClFN4OS B2841934 N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1185095-55-9

N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2841934
CAS RN: 1185095-55-9
M. Wt: 458.98
InChI Key: LJHQJAURVBKNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24ClFN4OS and its molecular weight is 458.98. The purity is usually 95%.
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Scientific Research Applications

Cholinesterase Inhibition

The compound N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, due to its structural similarity with 1,2,4-triazole derivatives, may exhibit cholinesterase inhibitory activities. Research on analogous compounds has shown that certain N-aryl derivatives of triazole exhibited moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds displaying potent inhibitory potential. These findings suggest the potential application of such compounds in the research and treatment of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors play a therapeutic role (Riaz et al., 2020).

Antiviral Activity

Compounds structurally related to N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, specifically those containing 1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide motifs, have been evaluated for their antiviral activity. Some derivatives demonstrated strong activity against influenza A/H3N2 virus, indicating the potential for such compounds to be explored further as antiviral agents. This underlines the importance of these compounds in the development of new antiviral medications (Apaydın et al., 2020).

Antimicrobial Activity

The structural features of N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide suggest potential antimicrobial properties. Analogous compounds, such as thiazole derivatives containing sulfide and sulfone groups, have shown activity against both Gram-negative and Gram-positive bacteria, as well as fungi, highlighting their potential as antimicrobial agents. This is significant for the development of new treatments for infectious diseases (Badiger et al., 2013).

Anticancer Activity

Research on similar compounds to N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide has revealed anticancer potential. For instance, derivatives of benzothiazole have been evaluated for their antitumor activities against various human tumor cell lines, indicating the possibility of their use in cancer therapy. Such findings contribute to the ongoing search for new and effective anticancer compounds (Yurttaş et al., 2015).

Neuroprotective Activity

Compounds with similar structures to N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide have shown neuroprotective activities. Specifically, 1,2,4-triazine derivatives exhibited significant neuroprotective effects against oxidative stress and neurotoxicity in neuronal cell models. Such studies are crucial for the development of treatments for neurodegenerative disorders and for protecting neuronal health (Tuylu Kucukkilinc et al., 2017).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4OS/c1-2-29-13-11-23(12-14-29)27-21(16-3-7-18(25)8-4-16)22(28-23)31-15-20(30)26-19-9-5-17(24)6-10-19/h3-10H,2,11-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHQJAURVBKNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

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